DBCO-NH-PEG12-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NH-PEG12-Biotin is a biotinylation reagent that contains a dibenzylcyclooctyne (DBCO) group for copper-free click chemistry attachment to an azide-labeled molecule. This compound is used in bioorthogonal chemistry, which allows for the labeling and conjugation of biomolecules without interfering with biological processes . The polyethylene glycol (PEG12) spacer arm enhances water solubility and reduces steric hindrance, making it a versatile tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NH-PEG12-Biotin involves multiple steps. Initially, the DBCO group is synthesized through a series of organic reactions. The PEG12 spacer is then attached to the DBCO group via a nucleophilic substitution reaction. Finally, biotin is conjugated to the PEG12 spacer using an amide bond formation reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions: DBCO-NH-PEG12-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages with azide-labeled molecules .
Common Reagents and Conditions: The SPAAC reaction between this compound and azide-labeled molecules typically occurs under mild conditions, without the need for a catalyst. The reaction is performed in aqueous or organic solvents, depending on the solubility of the reactants .
Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole-linked conjugate. This product retains the functional properties of both the this compound and the azide-labeled molecule, making it useful for various bioconjugation applications .
Scientific Research Applications
Chemistry: In chemistry, DBCO-NH-PEG12-Biotin is used for the selective labeling of azide-containing molecules. This allows for the study of complex molecular interactions and the development of new chemical probes .
Biology: In biological research, this compound is used for the biotinylation of proteins, nucleic acids, and other biomolecules. The biotinylated molecules can then be detected or purified using streptavidin-based methods .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. The biotin-streptavidin interaction is exploited to deliver therapeutic agents specifically to target cells .
Industry: In industrial applications, this compound is used for the functionalization of surfaces and materials. The biotinylated surfaces can be used in biosensors, diagnostic devices, and other biotechnological applications .
Mechanism of Action
The mechanism of action of DBCO-NH-PEG12-Biotin involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-labeled molecules to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with natural biological processes . The PEG12 spacer enhances the solubility and reduces steric hindrance, allowing for efficient bioconjugation .
Comparison with Similar Compounds
Similar Compounds:
- DBCO-PEG4-Biotin
- DBCO-PEG8-Biotin
- DBCO-PEG24-Biotin
Uniqueness: Compared to similar compounds, DBCO-NH-PEG12-Biotin offers a balance between solubility and reach. The PEG12 spacer is long enough to reduce steric hindrance but not so long as to compromise solubility. This makes it particularly useful for applications requiring efficient bioconjugation and minimal interference with biological processes .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N5O16S/c61-51(12-6-5-11-50-54-48(44-77-50)58-55(64)59-54)57-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-16-52(62)56-17-15-53(63)60-43-47-9-2-1-7-45(47)13-14-46-8-3-4-10-49(46)60/h1-4,7-10,48,50,54H,5-6,11-12,15-44H2,(H,56,62)(H,57,61)(H2,58,59,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBHXHXUJIVMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H83N5O16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1102.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.